4-Chlorobenzyl chloride

Description

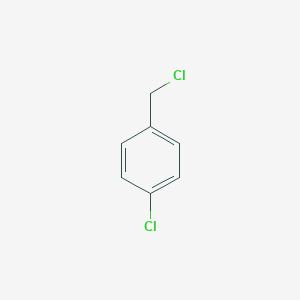

Structure

3D Structure

Propriétés

IUPAC Name |

1-chloro-4-(chloromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2/c8-5-6-1-3-7(9)4-2-6/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQZAEUFPPSRDOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4051530 | |

| Record name | 4-Chlorobenzyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4051530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

223 °C | |

| Record name | 1-CHLORO-4-CHLOROMETHYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2731 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

SOL IN CARBON DISULFIDE; SLIGHTLY SOL IN ALCOHOL, >10% in benzene, >10% in ethyl ether, >10% in acetic acid, For more Solubility (Complete) data for 1-CHLORO-4-CHLOROMETHYLBENZENE (7 total), please visit the HSDB record page. | |

| Record name | 1-CHLORO-4-CHLOROMETHYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2731 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.270-1.280 AT 25 DEG/15 °C | |

| Record name | 1-CHLORO-4-CHLOROMETHYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2731 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

COLORLESS LIQUID, Colorless needles | |

CAS No. |

104-83-6 | |

| Record name | 4-Chlorobenzyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104-83-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | para-Chlorobenzyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104836 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chlorobenzyl chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34032 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-chloro-4-(chloromethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Chlorobenzyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4051530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α,4-dichlorotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.948 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-CHLOROBENZYLCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q9HS4N7D3M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-CHLORO-4-CHLOROMETHYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2731 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

31 °C | |

| Record name | 1-CHLORO-4-CHLOROMETHYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2731 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Synthesis of 4-Chlorobenzyl Chloride from 4-Chlorotoluene: A Technical Overview

Introduction

4-Chlorobenzyl chloride, a key intermediate in the manufacturing of agrochemicals, pharmaceuticals, and dyes, is primarily synthesized from 4-chlorotoluene (B122035).[1] The predominant method for this conversion is the free-radical chlorination of the methyl group of 4-chlorotoluene. This process is typically initiated by ultraviolet (UV) light or chemical radical initiators at elevated temperatures.[2][3] This technical guide provides an in-depth look at the synthesis, including reaction mechanisms, experimental protocols, and potential side reactions.

Reaction Mechanism and Synthesis Pathway

The synthesis of this compound from 4-chlorotoluene proceeds via a free-radical chain mechanism.[2] This process is generally categorized into three stages: initiation, propagation, and termination.

-

Initiation: The reaction begins with the homolytic cleavage of a chlorine molecule (Cl₂) into two chlorine radicals (Cl•). This step is typically induced by UV radiation or the decomposition of a radical initiator.[3][4]

-

Propagation: A chlorine radical then abstracts a hydrogen atom from the methyl group of 4-chlorotoluene, forming a 4-chlorobenzyl radical and hydrogen chloride (HCl).[2] The resulting 4-chlorobenzyl radical is stabilized by resonance with the aromatic ring.[5] This radical then reacts with another chlorine molecule to yield the desired product, this compound, and a new chlorine radical, which continues the chain reaction.[2][6]

-

Termination: The chain reaction concludes when two radicals combine.[2]

Experimental Methodologies

Several methods have been developed for the synthesis of this compound, varying in chlorinating agents, initiators, and reaction conditions.

Method 1: Direct Chlorination with Chlorine Gas

This is a common industrial method involving the direct use of chlorine gas.

-

Protocol: 4-chlorotoluene is placed in a reactor and heated. Chlorine gas is then introduced, often under UV irradiation. The reaction temperature is typically maintained between 100°C and 140°C.[2] The progress of the reaction can be monitored by measuring the density of the reaction mixture. Upon completion, the crude product is washed with water and purified by vacuum distillation.

Method 2: Chlorination with Sulfuryl Chloride

Sulfuryl chloride (SO₂Cl₂) serves as an alternative chlorinating agent, often used with a radical initiator.

-

Protocol: 4-chlorotoluene is mixed with sulfuryl chloride and a radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN).[7] The mixture is heated to around 85°C and stirred for a couple of hours.[7] The product is then isolated and purified.

Method 3: Chlorination with N-Chlorosuccinimide (NCS)

NCS is another reagent used for benzylic chlorination, often requiring a catalyst.

-

Protocol: This method may involve the use of N-chlorosuccinimide (NCS) in conjunction with a catalyst like N-hydroxyphthalimide (NHPI) and a radical initiator.[8]

Quantitative Data Summary

The efficiency of the synthesis can be evaluated by the yield and purity of the final product. The following table summarizes typical quantitative data from various methods.

| Method | Chlorinating Agent | Initiator/Catalyst | Temperature (°C) | Yield (%) | Purity (%) | Reference |

| 1 | Chlorine (Cl₂) | UV Light | 115 | - | - | |

| 2 | Sulfuryl Chloride (SO₂Cl₂) | Benzoyl Peroxide | 85 | - | - | [7] |

| 3 | Chlorine (Cl₂) | Azobisisobutyronitrile | Reflux | - | - | [7] |

| 4 | Low-Temp Chlorination | Sulfur/Iron Powder | 15-17 | - | - | |

| 5 | From 4-chlorobenzyl alcohol | TMSCl | 70-75 | ~63 | - | [2] |

Side Reactions and Byproduct Formation

During the synthesis, several side reactions can occur, leading to the formation of undesirable byproducts.

-

Polychlorination: The primary product, this compound, can undergo further chlorination to form 4-chlorobenzal chloride and 4-chlorobenzotrichloride.[8][9] The extent of polychlorination can be controlled by the stoichiometry of the reactants.[5]

-

Ring Chlorination: Although side-chain chlorination is favored at high temperatures and under radical conditions, some chlorination on the aromatic ring can occur, leading to dichlorotoluene isomers.[8][10] The use of Lewis acid catalysts, on the other hand, promotes ring chlorination.[10]

Experimental Workflow

A general workflow for the synthesis and purification of this compound is outlined below.

The synthesis of this compound from 4-chlorotoluene is a well-established industrial process primarily relying on free-radical side-chain chlorination. Careful control of reaction conditions such as temperature, reactant ratios, and the presence of initiators or catalysts is crucial to maximize the yield of the desired product while minimizing the formation of polychlorinated and ring-chlorinated byproducts. Various chlorinating agents can be employed, offering flexibility in laboratory and industrial settings.

References

- 1. This compound Global Market Insights 2025, Analysis and Forecast to 2030, by Manufacturers, Regions, Technology, Application [researchandmarkets.com]

- 2. This compound|CAS 104-83-6|Supplier [benchchem.com]

- 3. Photochlorination - Wikipedia [en.wikipedia.org]

- 4. aakash.ac.in [aakash.ac.in]

- 5. youtube.com [youtube.com]

- 6. organic chemistry - Why can toluene be chlorinated at either the benzylic position or the ring depending on the conditions? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 7. Page loading... [wap.guidechem.com]

- 8. Metal-Free Synthesis of α-H Chlorine Alkylaromatic Hydrocarbons Driven by Visible Light [mdpi.com]

- 9. Thieme E-Books & E-Journals [thieme-connect.de]

- 10. mdpi.com [mdpi.com]

A Comprehensive Technical Guide to the Physicochemical Properties of 4-Chlorobenzyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of 4-Chlorobenzyl chloride (CAS No: 104-83-6). The information is compiled to support research, development, and safety management in laboratory and industrial settings. All quantitative data is presented in structured tables for ease of reference and comparison.

Chemical Identity and Structure

This compound, also known as α,4-dichlorotoluene, is an organic compound that serves as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[1][2] Its chemical structure consists of a benzene (B151609) ring substituted with a chlorine atom and a chloromethyl group at positions 4 and 1, respectively.

Molecular Structure:

The structure of this compound features a planar chlorobenzene (B131634) ring, with the chloromethyl group positioned nearly orthogonally to it.[1]

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the tables below. These parameters are crucial for understanding its behavior in various chemical and physical processes.

Table 1: General and Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₆Cl₂ | [1][3] |

| Molecular Weight | 161.03 g/mol | [1][3] |

| Appearance | Colorless to white crystalline low melting solid or colorless to pale yellow liquid | [4][5] |

| Odor | Pungent | [5] |

| Melting Point | 27-31 °C | [1][4] |

| Boiling Point | 216-222 °C (decomposes at 214 °C) | [4] |

| Density | 1.259 - 1.275 g/cm³ at 25 °C | [3][4] |

| Vapor Pressure | 0.147 mmHg at 25 °C | |

| Refractive Index | 1.5575 - 1.558 | [3] |

Table 2: Solubility and Partition Coefficient

| Solvent | Solubility | Reference(s) |

| Water | Insoluble | [1][4] |

| Ethanol | Soluble | [5] |

| Ether | Soluble | [1] |

| Acetone | Soluble | |

| Benzene | Soluble | [1] |

| Carbon Disulfide | Soluble | [1] |

| Acetic Acid | Soluble | [1] |

| LogP (Octanol/Water Partition Coefficient) | 3.18 | [3] |

Reactivity and Stability

This compound is a reactive compound, primarily due to the presence of the benzylic chloride group, which is susceptible to nucleophilic substitution reactions.[1] It is stable under normal storage conditions but is sensitive to moisture.[1][6]

Incompatible Materials: Strong oxidizing agents, bases, alcohols, amines, and finely powdered metals.[7]

Hazardous Decomposition Products: Upon heating to decomposition, it can emit toxic fumes of hydrogen chloride, carbon monoxide, and carbon dioxide.[5][7]

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of this compound are not extensively available in the public domain. However, standard OECD and ASTM guidelines for testing chemical properties are generally followed. These include methods such as:

-

Melting Point: Determined using a capillary melting point apparatus.

-

Boiling Point: Measured using distillation methods under atmospheric or reduced pressure.

-

Density: Can be determined using a pycnometer or a digital density meter.

-

Solubility: Assessed by the flask method or titration.

-

Vapor Pressure: Measured by methods such as the static or dynamic method, or effusion.

Synthesis Pathway

A common method for the synthesis of this compound is through the radical chlorination of 4-chlorotoluene.[1] This process typically involves the use of a chlorinating agent and a radical initiator.

References

- 1. This compound|CAS 104-83-6|Supplier [benchchem.com]

- 2. This compound Dealer and Distributor | this compound Supplier | this compound Stockist | this compound Importers [multichemindia.com]

- 3. This compound [stenutz.eu]

- 4. This compound(104-83-6) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]

- 5. Page loading... [guidechem.com]

- 6. This compound | 104-83-6 [chemicalbook.com]

- 7. fishersci.com [fishersci.com]

The Dichotomous Nucleophilic Substitution Mechanism of 4-Chlorobenzyl Chloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the nucleophilic substitution mechanism of 4-chlorobenzyl chloride. As a primary benzylic halide, this compound exhibits a fascinating mechanistic duality, capable of reacting through both S(_N)1 and S(_N)2 pathways. The preferred mechanism is delicately balanced by reaction conditions, including the nature of the nucleophile, the solvent system, and temperature. Understanding this borderline behavior is crucial for predicting reaction outcomes, optimizing synthetic routes, and designing novel therapeutic agents.

Mechanistic Overview: A Tale of Two Pathways

The nucleophilic substitution of this compound involves the displacement of the chloride leaving group by a nucleophile. The reaction can proceed through two distinct mechanisms: the unimolecular S(_N)1 pathway, characterized by a carbocation intermediate, and the bimolecular S(_N)2 pathway, which involves a concerted backside attack.

S(_N)1 Mechanism: This pathway is favored in the presence of polar protic solvents (e.g., water, ethanol) which can stabilize the intermediate benzylic carbocation through solvation. The 4-chloro substituent, being electron-withdrawing, slightly destabilizes this carbocation relative to unsubstituted benzyl (B1604629) chloride, but the resonance stabilization from the benzene (B151609) ring is still significant.

S(_N)2 Mechanism: This pathway is favored by strong, aprotic polar solvents (e.g., acetone, DMF) and high concentrations of a strong nucleophile.[1] In this concerted step, the nucleophile attacks the electrophilic benzylic carbon from the side opposite to the leaving group. Primary benzylic halides, such as this compound, are generally good candidates for the S(_N)2 reaction due to relatively low steric hindrance.

The competition between these two pathways is a key feature of the reactivity of this compound.

Figure 1: Competing S(_N)1 and S(_N)2 pathways for this compound.

Quantitative Analysis of Substituent Effects: The Hammett Plot

The electronic effect of the 4-chloro substituent on the reaction rate can be quantified using the Hammett equation, which relates the rate constants of a series of reactions with substituted aromatic compounds to the electronic properties of the substituents. A Hammett plot of log(k/k₀) versus the substituent constant (σ) provides valuable insight into the reaction mechanism. For benzylic systems, a large negative ρ value is indicative of a buildup of positive charge in the transition state, suggesting an S(_N)1-like mechanism. Conversely, a smaller ρ value is more consistent with an S(_N)2 mechanism.

The solvolysis of substituted benzyl chlorides in 20% acetonitrile (B52724) in water shows a curved Hammett plot, indicating a change in mechanism from S(_N)1 for electron-donating groups to S(_N)2 for electron-withdrawing groups.

| Substituent (X in X-C₆H₄CH₂Cl) | σ⁺ | k_solv (s⁻¹) in 20% MeCN/H₂O at 25°C | log(k/k₀) |

| 4-OCH₃ | -0.78 | 2.2 | 2.86 |

| 4-CH₃ | -0.31 | 1.8 x 10⁻² | 0.77 |

| H | 0 | 4.8 x 10⁻⁴ | 0 |

| 4-Cl | 0.11 | 1.2 x 10⁻⁴ | -0.60 |

| 3-Cl | 0.37 | 3.1 x 10⁻⁵ | -1.19 |

| 3,5-diCl | 0.74 | 3.9 x 10⁻⁷ | -3.09 |

| 3,4-diNO₂ | 1.55 | 1.1 x 10⁻⁸ | -4.64 |

k₀ is the rate constant for the unsubstituted benzyl chloride.

Figure 2: Hammett plot for the solvolysis of substituted benzyl chlorides.

Experimental Protocols

Synthesis of 4-Chlorobenzyl Cyanide via Nucleophilic Substitution

This protocol details the synthesis of 4-chlorobenzyl cyanide, a common application of the nucleophilic substitution of this compound.

Materials:

-

This compound

-

Sodium cyanide (NaCN)

-

Tributylbenzylammonium chloride (phase-transfer catalyst)

-

Water

-

2 L multi-neck flask with reflux condenser, internal thermometer, and dropping funnel

Procedure:

-

To the 2 L multi-neck flask, add 196 g (4 mol) of sodium cyanide, 12.5 g (40 mmol) of tributylbenzylammonium chloride, and 660 mL of water.

-

Heat the mixture to 90 °C with stirring.

-

Melt 644 g (4 mol) of this compound and add it dropwise to the reaction mixture over 1 hour, maintaining the temperature at 90 °C.

-

After the addition is complete, continue stirring the mixture for an additional 2 hours at 90 °C.

-

Cool the reaction mixture to approximately 35 °C.

-

Separate the organic phase from the aqueous phase.

-

Wash the organic phase with water.

-

Fractionally distill the crude product to obtain pure 4-chlorobenzyl cyanide. The expected yield is approximately 552 g (91%).

Kinetic Study of the Solvolysis of this compound

This protocol outlines a method for determining the first-order rate constant for the solvolysis of this compound.

Materials:

-

This compound

-

Solvent (e.g., 20% acetonitrile in water)

-

Indicator (e.g., bromothymol blue)

-

Standardized NaOH solution

-

Constant temperature bath

-

UV-Vis spectrophotometer or titration equipment

Procedure:

-

Prepare a stock solution of this compound in the chosen solvent system.

-

Place a known volume of the solvent in a reaction vessel maintained at a constant temperature (e.g., 25 °C).

-

Add a small amount of indicator to the solvent.

-

Initiate the reaction by adding a known amount of the this compound stock solution to the reaction vessel.

-

Monitor the progress of the reaction by observing the formation of HCl. This can be done by:

-

Titration: Periodically withdraw aliquots from the reaction mixture and titrate the liberated HCl with a standardized NaOH solution.

-

Spectrophotometry: If the product or reactant has a distinct UV-Vis absorbance, monitor the change in absorbance over time.

-

-

The first-order rate constant (k) can be determined by plotting ln([A]t/[A]₀) versus time, where [A]t is the concentration of this compound at time t and [A]₀ is the initial concentration. The slope of this line will be -k.

Figure 3: Experimental workflow for the kinetic analysis of this compound solvolysis.

Implications for Drug Development

The dualistic mechanistic nature of this compound has significant implications for drug development. The ability to control the reaction pathway by modifying reaction conditions allows for the selective synthesis of desired products. For instance, in the synthesis of pharmaceutical intermediates, favoring the S(_N)2 pathway can lead to higher yields and stereospecificity, which is often a critical requirement for biologically active molecules. Furthermore, understanding how substituents on the benzyl ring influence reactivity is fundamental to the design of new drug candidates with tailored pharmacokinetic and pharmacodynamic properties. The principles governing the nucleophilic substitution of this model compound are broadly applicable to more complex benzylic systems frequently encountered in medicinal chemistry.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 4-Chlorobenzyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectral data for 4-Chlorobenzyl chloride. The document presents a detailed analysis of both proton (¹H) and carbon-13 (¹³C) NMR spectra, crucial for the structural elucidation and quality control of this important chemical intermediate. The information is intended to support researchers, scientists, and professionals in the field of drug development and organic synthesis.

Spectroscopic Data of this compound

The NMR spectra of this compound were acquired in deuterated chloroform (B151607) (CDCl₃), a common solvent for NMR analysis of organic compounds. The following sections and tables summarize the key spectroscopic data.

¹H NMR Spectral Data

The proton NMR spectrum of this compound is characterized by signals in both the aromatic and aliphatic regions. The aromatic protons exhibit a typical AA'BB' splitting pattern, while the benzylic protons appear as a singlet.

| Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz | Assignment |

| ~7.3 | Doublet | ~8.5 | 2 x Ar-H (ortho to -CH₂Cl) |

| ~7.25 | Doublet | ~8.5 | 2 x Ar-H (ortho to -Cl) |

| ~4.5 | Singlet | N/A | -CH₂Cl |

Note: Actual chemical shifts may vary slightly depending on the specific experimental conditions.[1]

¹³C NMR Spectral Data

The carbon-13 NMR spectrum provides information on the different carbon environments within the this compound molecule. The spectrum is characterized by four signals in the aromatic region and one in the aliphatic region.

| Chemical Shift (δ) in ppm | Assignment |

| ~135 | Ar-C-CH₂Cl |

| ~134 | Ar-C-Cl |

| ~130 | 2 x Ar-CH (ortho to -CH₂Cl) |

| ~129 | 2 x Ar-CH (ortho to -Cl) |

| ~45 | -CH₂Cl |

Note: The carbon signals are all singlets due to proton decoupling.[1]

Experimental Protocols

The following is a generalized protocol for acquiring the ¹H and ¹³C NMR spectra of this compound.

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound for ¹H NMR (or 50-100 mg for ¹³C NMR) and place it in a clean, dry vial.

-

Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.

-

Gently swirl the vial to ensure the sample is completely dissolved.

-

Using a Pasteur pipette with a cotton or glass wool plug, filter the solution directly into a clean 5 mm NMR tube.

-

Ensure the height of the solution in the NMR tube is approximately 4-5 cm.

-

Cap the NMR tube securely.

Instrumentation and Data Acquisition:

-

Spectrometer: A standard NMR spectrometer with a proton frequency of 300 MHz or higher is suitable.

-

Solvent: Deuterated chloroform (CDCl₃). The residual solvent peak for CHCl₃ at ~7.26 ppm in the ¹H spectrum and the triplet for CDCl₃ at ~77.16 ppm in the ¹³C spectrum can be used as internal references.

-

¹H NMR Acquisition Parameters (Typical):

-

Number of scans: 8-16

-

Acquisition time: 2-4 seconds

-

Relaxation delay: 1-2 seconds

-

Pulse width: 90°

-

-

¹³C NMR Acquisition Parameters (Typical):

-

Number of scans: 128-1024 (or more, depending on concentration)

-

Acquisition time: 1-2 seconds

-

Relaxation delay: 2-5 seconds

-

Pulse program: Proton-decoupled pulse sequence.

-

Visualization of Molecular Structure and NMR Assignments

The following diagram illustrates the molecular structure of this compound with annotations corresponding to the assignments in the NMR data tables.

Caption: Molecular structure of this compound with NMR assignments.

References

An In-depth Technical Guide to the Synthesis and Characterization of 4-Chlorobenzyl Chloride Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of various derivatives of 4-chlorobenzyl chloride, a versatile building block in organic and medicinal chemistry. The content herein details experimental protocols for the synthesis of key derivatives and summarizes their characterization data, offering a valuable resource for researchers in drug discovery and development.

Introduction

This compound is a crucial intermediate in the synthesis of a wide array of organic molecules. Its reactivity, stemming from the benzylic chloride, allows for the introduction of the 4-chlorobenzyl moiety into various scaffolds, leading to the generation of diverse derivatives with potential applications in pharmaceuticals, agrochemicals, and material science.[1] This guide focuses on the practical aspects of synthesizing and characterizing some of the most common classes of this compound derivatives: amines, ethers, esters, and thioethers.

Synthesis of this compound Derivatives

The primary route to synthesizing derivatives of this compound involves nucleophilic substitution, where the chloride is displaced by a suitable nucleophile. The general reaction scheme is presented below:

Synthesis of N-(4-Chlorobenzyl) Amine Derivatives

Experimental Protocol:

A general procedure for the synthesis of N-(4-chlorobenzyl) amines involves the reaction of this compound with a primary or secondary amine.

-

Reaction Setup: In a round-bottom flask, dissolve the amine (1.2 equivalents) in a suitable solvent such as acetonitrile (B52724) or dimethylformamide (DMF).

-

Addition of Base: Add a non-nucleophilic base, for example, potassium carbonate (2.0 equivalents), to the solution to act as a proton scavenger.

-

Addition of this compound: Slowly add a solution of this compound (1.0 equivalent) in the same solvent to the reaction mixture at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) and monitor the progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, filter the reaction mixture to remove the inorganic base. Evaporate the solvent under reduced pressure.

-

Purification: Dissolve the residue in a suitable organic solvent like ethyl acetate (B1210297) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography on silica (B1680970) gel.

Synthesis of 4-Chlorobenzyl Ether Derivatives

Experimental Protocol:

The Williamson ether synthesis is a common method for preparing 4-chlorobenzyl ethers from an alcohol or phenol (B47542).

-

Alkoxide Formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol or phenol (1.0 equivalent) in a dry aprotic solvent such as tetrahydrofuran (B95107) (THF) or DMF.

-

Addition of Base: Add a strong base, for instance, sodium hydride (1.1 equivalents), portion-wise at 0 °C to deprotonate the alcohol and form the corresponding alkoxide.

-

Addition of this compound: After the evolution of hydrogen gas ceases, add this compound (1.05 equivalents) dropwise to the reaction mixture at 0 °C.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for several hours or until TLC indicates the consumption of the starting material.

-

Quenching and Extraction: Carefully quench the reaction with water. Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate.

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The desired ether can be purified by column chromatography.

Synthesis of 4-Chlorobenzyl Ester Derivatives

Experimental Protocol:

4-Chlorobenzyl esters are typically synthesized by reacting a carboxylic acid with this compound in the presence of a base.

-

Carboxylate Salt Formation: In a suitable solvent like DMF, dissolve the carboxylic acid (1.0 equivalent) and add a base such as potassium carbonate or triethylamine (B128534) (1.2 equivalents) to form the carboxylate salt.

-

Addition of Alkylating Agent: To this mixture, add this compound (1.1 equivalents) and stir at room temperature or with gentle heating.

-

Reaction Monitoring: Monitor the reaction by TLC until the starting carboxylic acid is no longer detectable.

-

Work-up and Extraction: Dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and remove the solvent in vacuo. The crude ester can be purified by recrystallization or column chromatography.

Synthesis of 4-Chlorobenzyl Thioether Derivatives

Experimental Protocol:

The synthesis of 4-chlorobenzyl thioethers can be achieved by the reaction of a thiol with this compound.

-

Thiolate Formation: Dissolve the thiol (1.0 equivalent) in a solvent such as ethanol (B145695) or DMF. Add a base like sodium hydroxide (B78521) or potassium carbonate (1.1 equivalents) to generate the thiolate anion.

-

Nucleophilic Attack: Add this compound (1.05 equivalents) to the reaction mixture and stir at room temperature.

-

Reaction Completion: The reaction is typically rapid and can be monitored by TLC.

-

Work-up: Once the reaction is complete, remove the solvent under reduced pressure. Partition the residue between water and an organic solvent (e.g., dichloromethane).

-

Purification: Separate the organic layer, dry it over anhydrous magnesium sulfate, and concentrate to yield the crude thioether, which can be further purified by column chromatography if necessary.

Characterization of this compound Derivatives

Thorough characterization of the synthesized derivatives is essential to confirm their structure and purity. The following analytical techniques are commonly employed:

Spectroscopic Data

Table 1: Summary of Spectroscopic Data for Representative this compound Derivatives

| Derivative Class | Example Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Key IR Absorptions (cm⁻¹) | Mass Spectrum (m/z) |

| Amine | 4-Chlorobenzylamine (B54526) | 7.25-7.35 (m, 4H, Ar-H), 3.80 (s, 2H, CH₂), 1.55 (s, 2H, NH₂) | 142.5, 132.0, 129.0, 128.5, 45.0 | 3300-3400 (N-H stretch), 1600 (C=C stretch), 810 (C-Cl stretch) | 141 (M⁺) |

| Ether | Bis(4-chlorobenzyl) ether | 7.30-7.40 (m, 8H, Ar-H), 4.55 (s, 4H, OCH₂) | 137.5, 133.0, 129.5, 128.8, 71.5 | 3050 (Ar C-H stretch), 2850-2950 (Aliphatic C-H stretch), 1100 (C-O stretch), 815 (C-Cl stretch) | 266 (M⁺) |

| Ester | 4-Chlorobenzyl acetate | 7.30-7.40 (m, 4H, Ar-H), 5.10 (s, 2H, OCH₂), 2.10 (s, 3H, CH₃) | 169.0, 135.0, 134.0, 129.0, 128.5, 65.0, 21.0 | 1740 (C=O stretch), 1230 (C-O stretch), 820 (C-Cl stretch) | 184 (M⁺) |

| Thioether | 4-Chlorobenzyl phenyl sulfide | 7.20-7.50 (m, 9H, Ar-H), 4.15 (s, 2H, SCH₂) | 136.0, 135.5, 133.0, 130.0, 129.0, 128.8, 127.5, 38.0 | 3060 (Ar C-H stretch), 1580 (C=C stretch), 810 (C-Cl stretch), 690 (C-S stretch) | 248 (M⁺) |

Note: The presented data are approximate and may vary depending on the solvent and specific instrumentation used. The data for 4-chlorobenzylamine is supported by citations[2][3][4]. Data for bis(4-chlorobenzyl) ether is supported by citation[5].

Applications in Drug Development

Derivatives of this compound are prevalent in a variety of pharmacologically active molecules. The 4-chlorophenyl group is a common substituent in drug candidates, often contributing to favorable pharmacokinetic and pharmacodynamic properties. For instance, these derivatives are key intermediates in the synthesis of antihistamines, antifungal agents, and compounds targeting the central nervous system.[2] The synthetic routes and characterization data provided in this guide are fundamental for the efficient exploration of new chemical entities in drug discovery programs.

Conclusion

This technical guide has outlined the synthesis and characterization of key classes of this compound derivatives. By providing detailed experimental protocols and a summary of characterization data, this document serves as a practical resource for chemists in academic and industrial research. The versatile nature of this compound as a synthetic intermediate ensures its continued importance in the development of novel molecules with diverse applications.

References

- 1. nbinno.com [nbinno.com]

- 2. 4-Chlorobenzylamine(104-86-9) 13C NMR spectrum [chemicalbook.com]

- 3. dev.spectrabase.com [dev.spectrabase.com]

- 4. 4-Chlorobenzylamine | C7H8ClN | CID 66036 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Bis(p-chlorobenzyl) ether | C14H12Cl2O | CID 41869 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the X-ray Crystal Structure of 4-Chlorobenzyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the X-ray crystal structure of 4-Chlorobenzyl chloride (C7H6Cl2), a versatile building block in chemical synthesis. The data and methodologies presented are intended to support research and development activities where the precise solid-state conformation of this molecule is of interest.

Introduction

This compound, a dichlorinated toluene (B28343) derivative, is a key intermediate in the synthesis of various pharmaceuticals, agrochemicals, and dyestuffs.[1][2] Despite its widespread use and being first reported in 1878, its X-ray crystal structure was only recently determined for the first time.[3] The compound is a low-melting solid, typically melting around 29°C, and is known for its high volatility, which may have contributed to the delay in its structural elucidation.[3] Understanding the three-dimensional arrangement of atoms in the crystalline state is crucial for predicting its reactivity, physical properties, and potential interactions in various chemical processes.

Molecular and Crystal Structure

The X-ray diffraction analysis reveals that the chlorobenzene (B131634) ring of this compound is perfectly planar, with the CH2Cl group positioned nearly orthogonal to this plane.[3][4] The determined bond lengths and angles are consistent with those of similar benzyl (B1604629) halide structures.[3]

The crystal structure was determined to be orthorhombic with the space group Pna21.[3] The unit cell contains four molecules.[4] A notable feature of the crystal packing is the alignment of the ring-Cl bonds in adjacent molecules, which is in remarkable agreement with predictions from earlier Zeeman quadrupole spectroscopy studies.[3]

Data Presentation

The crystallographic data for this compound is summarized in the tables below. This information was obtained from single-crystal X-ray diffraction studies.[3]

Table 1: Crystal Data and Structure Refinement Details

| Parameter | Value |

| Chemical Formula | C₇H₆Cl₂ |

| Formula Weight | 161.03 g·mol⁻¹ |

| Crystal System | Orthorhombic |

| Space Group | Pna2₁ (No. 33) |

| Temperature | 173 K |

| Wavelength | 0.71075 Å (Mo Kα) |

| a (Å) | 9.1724 (14) |

| b (Å) | 17.714 (4) |

| c (Å) | 4.4440 (9) |

| α, β, γ (°) | 90.00 |

| Volume (ų) | 722.1 (2) |

| Z | 4 |

| Calculated Density (g·cm⁻³) | 1.481 |

| Crystal Size (mm) | 0.32 × 0.17 × 0.09 |

| Reflections Collected | 1547 |

| Goodness-of-fit on F² | 0.983 |

| Final R indices [I > 2σ(I)] | R1 = 0.0734, wR2 = 0.1874 |

| CCDC Deposition Number | 2087798 |

Table 2: Selected Bond Lengths and Angles

| Bond/Angle | Length (Å) / Angle (°) |

| C(1)–Cl(1) | 1.724 (7) |

| C(1)–C(2) | 1.387 (9) |

| C(2)–C(3) | 1.385 (9) |

| C(3)–C(4) | 1.373 (9) |

| C(4)–C(5) | 1.382 (8) |

| C(5)–C(6) | 1.393 (9) |

| C(6)–C(1) | 1.378 (9) |

| C(4)–C(7) | 1.499 (10) |

| C(7)–Cl(7) | 1.791 (9) |

| C(4)–C(7)–Cl(7) | 111.1 (5) |

| Torsion Angle (Ring/CH–X) | 86.2 |

Experimental Protocols

The experimental procedure for determining the X-ray crystal structure of this compound is detailed below.

4.1 Crystal Growth Crystals suitable for X-ray diffraction were obtained through slow sublimation.[3] This was achieved by storing a commercial bottle of this compound for over five years, which allowed for the formation of single crystals on the inner surface of the container.[3]

4.2 X-ray Data Collection A colorless prism-shaped crystal with dimensions 0.32 × 0.17 × 0.09 mm was selected for data collection.[3] The structure was determined using a Rigaku SCX mini diffractometer equipped with graphite-monochromated Mo Kα radiation (λ = 0.71075 Å).[3] The data was collected at a temperature of 173 K.[3]

4.3 Structure Solution and Refinement The crystal structure was solved by direct methods and refined by full-matrix least-squares against F².[3] The SHELXL Version 2018/3 software was utilized for the refinement process.[3] The crystallographic data has been deposited at the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 2087798.[3][4]

Visualization of the Crystallographic Workflow

The following diagram illustrates the general workflow for determining a crystal structure using X-ray crystallography.

Caption: Workflow for X-ray Crystal Structure Determination.

References

An In-depth Technical Guide to the Solubility of 4-Chlorobenzyl Chloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-chlorobenzyl chloride in various organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this guide presents a summary of qualitative and semi-quantitative solubility information. Furthermore, it offers detailed, generalized experimental protocols for the quantitative determination of solubility, enabling researchers to ascertain precise values tailored to their specific laboratory conditions.

Executive Summary

This compound is a crystalline solid that is widely reported as being soluble in a range of common organic solvents and insoluble in water. Its solubility profile is a critical parameter for its use in organic synthesis, particularly in the pharmaceutical and agrochemical industries, where it serves as a key intermediate. This document collates the available solubility information and provides methodologies for its empirical determination.

Quantitative and Qualitative Solubility Data

While precise, temperature-dependent solubility data for this compound is not extensively documented, the available information indicates a general trend of good solubility in non-polar and polar aprotic solvents, and some solubility in polar protic solvents like ethanol. The compound is consistently reported as insoluble in water.[1][2][3][4][5][6][7] A summary of the available data is presented in Table 1.

Table 1: Solubility of this compound in Various Solvents

| Solvent | Chemical Class | Qualitative Solubility | Semi-Quantitative Solubility |

| Ether (Diethyl ether) | Ether | Soluble[2][3][4] | >10%[2] |

| Benzene (B151609) | Aromatic Hydrocarbon | Soluble[2][3] | >10%[2] |

| Acetone | Ketone | Soluble[2] | - |

| Acetic Acid | Carboxylic Acid | Soluble[2][3] | - |

| Carbon Disulfide | Inorganic Solvent | Soluble[2][3] | - |

| Ethanol (cold) | Alcohol | Soluble[3] | - |

| Ethanol | Alcohol | Slightly Soluble[8] | - |

| Most Organic Solvents | - | Slightly Soluble[9] | - |

| Water | Aqueous | Insoluble[1][3][4][5][6][7] | - |

Note: The semi-quantitative data for benzene and ethyl ether is sourced from the Hazardous Substances Data Bank (HSDB).[2] The term "soluble" is generally interpreted as a solubility of greater than 3.3 g/100 mL.

Experimental Protocols for Solubility Determination

For researchers requiring precise quantitative solubility data, the following established methodologies can be employed. The "shake-flask" method is a widely recognized standard for determining equilibrium solubility.

Materials and Equipment

-

Analyte: High-purity this compound

-

Solvents: HPLC-grade or equivalent purity organic solvents of interest

-

Apparatus:

-

Analytical balance (± 0.1 mg or better)

-

Thermostatically controlled shaker or water bath

-

Vials with screw caps (B75204) and PTFE-lined septa

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a calibrated UV-Vis spectrophotometer.

-

Experimental Workflow

The general workflow for determining the solubility of this compound is depicted in the following diagram.

Detailed Shake-Flask Protocol

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial. The excess solid is crucial to ensure that the solution reaches saturation.

-

Accurately add a known volume of the desired organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to ensure that equilibrium is reached (e.g., 24-48 hours). The time required for equilibration may need to be determined empirically.

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the vials to stand undisturbed at the constant temperature for a period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microcrystals.

-

Dilute the filtered aliquot with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

-

Quantification:

-

Analyze the diluted sample using a validated HPLC or UV-Vis spectrophotometry method.

-

A calibration curve should be prepared using standard solutions of this compound of known concentrations.

-

Determine the concentration of this compound in the diluted sample by comparing its response to the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution, taking into account the dilution factor.

-

Express the solubility in the desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Factors Influencing Solubility

The principle of "like dissolves like" is a key determinant of the solubility of this compound. As a molecule with a nonpolar benzene ring and a polar chloromethyl group, its solubility is favored in solvents with similar polarity characteristics.

-

Polarity: The good solubility in solvents like benzene and ether is due to the favorable van der Waals interactions between the solute and the solvent molecules.

-

Temperature: The solubility of solids in liquids generally increases with temperature. Therefore, it is expected that the solubility of this compound in organic solvents will be higher at elevated temperatures.

-

Purity of Solute and Solvent: Impurities in either the this compound or the solvent can affect the measured solubility.

Conclusion

This technical guide has summarized the available qualitative and semi-quantitative solubility data for this compound in a range of organic solvents. While specific quantitative data is sparse in the literature, this guide provides a robust and detailed experimental protocol based on the widely accepted shake-flask method, empowering researchers to determine precise solubility values under their specific experimental conditions. The provided workflow and understanding of the factors influencing solubility will be a valuable resource for scientists and professionals in the fields of chemistry and drug development.

References

- 1. This compound(104-83-6) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]

- 2. This compound|CAS 104-83-6|Supplier [benchchem.com]

- 3. chembk.com [chembk.com]

- 4. Page loading... [guidechem.com]

- 5. This compound CAS#: 104-83-6 [m.chemicalbook.com]

- 6. This compound, 98+% | Fisher Scientific [fishersci.ca]

- 7. This compound, 98+% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 8. 1-Chloro-4-(chloromethyl)benzene | C7H6Cl2 | CID 7723 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. ISO P-Chlorobenzyl Chloride CAS NO 104-83-6 [xdchem-cz.com]

An In-depth Technical Guide to the Thermal Stability and Decomposition of 4-Chlorobenzyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of 4-Chlorobenzyl chloride. Due to the limited availability of specific, publicly accessible quantitative thermal analysis data for this compound, this guide synthesizes information from safety data sheets, analogous chemical structures, and established principles of thermal analysis. The presented quantitative data is illustrative and aims to provide a robust framework for researchers undertaking experimental work.

Physicochemical and General Stability Properties

This compound is a colorless to pale yellow crystalline solid or liquid with a pungent odor. It is classified as a lachrymator and is sensitive to moisture. Proper handling and storage are crucial to maintain its integrity and ensure safety.

Table 1: General Physicochemical and Stability Information

| Property | Value | Citation |

| Molecular Formula | C₇H₆Cl₂ | [1] |

| Molecular Weight | 161.03 g/mol | |

| Melting Point | 27-29 °C | |

| Boiling Point | 216-222 °C | |

| Appearance | Colorless to pale yellow crystalline solid or liquid | [1] |

| Stability | Stable under normal temperatures and pressures; moisture-sensitive. | [2] |

| Incompatibilities | Oxidizing agents, amines, bases, alcohols, moisture, steel. | [2] |

| Hazardous Decomposition Products | Hydrogen chloride, carbon monoxide, carbon dioxide, irritating and toxic fumes and gases. | [2] |

Thermal Stability and Decomposition Analysis

Illustrative Thermal Decomposition Data

The thermal decomposition of this compound is expected to be an exothermic process. The onset of decomposition is a critical parameter for safe handling and processing. For a related fungicide, a decomposition onset temperature of 150 °C with an energy release of 350 kJ/kg was reported[3]. This provides a useful, albeit approximate, reference point.

Table 2: Illustrative Thermal Decomposition Data for this compound

| Parameter | Illustrative Value | Method | Comments |

| Onset Decomposition Temperature (Tonset) | ~ 150 - 170 °C | DSC/TGA | Based on analogous chlorinated organic compounds[3]. The exact value is dependent on the heating rate and experimental conditions. |

| Peak Decomposition Temperature (Tpeak) | ~ 180 - 200 °C | DSC | Represents the temperature of the maximum rate of decomposition. |

| Enthalpy of Decomposition (ΔHd) | -150 to -350 kJ/kg | DSC | Highly exothermic, indicating significant energy release upon decomposition. The value is an estimate based on similar compounds[3]. |

| Mass Loss at 250 °C | > 60% | TGA | Significant decomposition is expected to have occurred by this temperature. |

Predicted Decomposition Products

Upon thermal decomposition, this compound is expected to break down, releasing hazardous gases. The primary decomposition products are hydrogen chloride, carbon monoxide, and carbon dioxide[2]. In the presence of oxygen, the formation of phosgene (B1210022) is also a possibility. More complex reactions could lead to the formation of other chlorinated aromatic compounds and polymeric materials.

Table 3: Predicted Thermal Decomposition Products

| Product | Chemical Formula | Hazard |

| Hydrogen Chloride | HCl | Corrosive, toxic |

| Carbon Monoxide | CO | Toxic, flammable |

| Carbon Dioxide | CO₂ | Asphyxiant |

| Phosgene (in the presence of air) | COCl₂ | Highly toxic |

| Chlorinated Aromatic Compounds | Various | Potentially toxic and persistent |

| Polymeric Residue/Char | - | - |

Experimental Protocols for Thermal Analysis

Detailed and standardized experimental protocols are critical for obtaining reliable and reproducible thermal stability data. The following are recommended methodologies for the analysis of this compound.

Differential Scanning Calorimetry (DSC)

Objective: To determine the onset temperature and enthalpy of decomposition.

Methodology:

-

Sample Preparation:

-

Accurately weigh 1-5 mg of this compound into a hermetically sealed aluminum or gold-plated stainless steel pan. The use of hermetic pans is crucial to contain any volatile decomposition products and prevent their evaporation before decomposition.

-

Due to its low melting point, the sample should be handled in a cool, dry environment to prevent melting and moisture absorption.

-

Prepare a reference pan of the same type, leaving it empty.

-

-

Instrument Setup:

-

Place the sample and reference pans into the DSC instrument.

-

Purge the DSC cell with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

-

-

Thermal Program:

-

Equilibrate the sample at a sub-ambient temperature (e.g., 0 °C) to ensure it is in a solid state.

-

Heat the sample at a constant rate of 5-10 °C/min from the starting temperature to a final temperature well above the expected decomposition range (e.g., 350 °C). A slower heating rate can provide better resolution of thermal events.

-

-

Data Analysis:

-

Record the heat flow as a function of temperature.

-

Determine the onset temperature of the exothermic decomposition peak.

-

Integrate the area of the decomposition exotherm to calculate the enthalpy of decomposition (ΔHd).

-

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which mass loss begins and to study the kinetics of decomposition.

Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound into a ceramic or aluminum TGA pan.

-

-

Instrument Setup:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

-

-

Thermal Program:

-

Equilibrate the sample at a temperature below its melting point (e.g., 25 °C).

-

Heat the sample at a series of different constant heating rates (e.g., 5, 10, 15, and 20 °C/min) to a final temperature of approximately 600 °C. Using multiple heating rates allows for kinetic analysis.

-

-

Data Analysis:

-

Plot the sample mass (or mass percent) as a function of temperature for each heating rate.

-

Determine the onset temperature of mass loss.

-

The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

-

The data from multiple heating rates can be used to determine the kinetic parameters (e.g., activation energy) of the decomposition reaction using methods such as the Flynn-Wall-Ozawa or Kissinger-Akahira-Sunose (KAS) methods[4].

-

Visualizations

Proposed Thermal Decomposition Pathway

The following diagram illustrates a simplified, plausible decomposition pathway for this compound. The initial step is likely the homolytic cleavage of the benzylic carbon-chlorine bond, which is the weakest bond in the molecule.

Caption: Simplified thermal decomposition pathway of this compound.

Experimental Workflow for Thermal Hazard Analysis

This diagram outlines the logical flow of experiments to assess the thermal stability of this compound.

Caption: Experimental workflow for thermal hazard analysis.

Conclusion

This technical guide provides a foundational understanding of the thermal stability and decomposition of this compound for researchers and professionals in the field. While specific, validated quantitative data remains to be published, the illustrative data, predicted decomposition pathways, and detailed experimental protocols presented herein offer a robust starting point for any laboratory investigation. The high exothermicity and the release of toxic and corrosive gases upon decomposition underscore the importance of careful handling and a thorough understanding of the thermal properties of this compound. It is strongly recommended that experimental thermal analysis be conducted to obtain precise data for specific applications and process conditions.

References

An In-depth Technical Guide to the Reactivity of 4-Chlorobenzyl Chloride with Primary Amines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of 4-chlorobenzyl chloride with primary amines. The document details the underlying reaction mechanism, factors influencing reaction rates, and presents detailed experimental protocols for both synthetic applications and kinetic studies.

Core Principles of Reactivity

The reaction between this compound and primary amines is a classic example of a bimolecular nucleophilic substitution (S(_N)2) reaction.[1][2] In this reaction, the primary amine acts as a nucleophile, attacking the electrophilic benzylic carbon of this compound. This concerted mechanism involves the simultaneous formation of a new carbon-nitrogen bond and the cleavage of the carbon-chlorine bond, leading to the formation of a secondary amine and a chloride ion.[1][2]

The presence of a chlorine atom on the benzene (B151609) ring at the para position has a modest electron-withdrawing effect, which can slightly influence the electrophilicity of the benzylic carbon. However, the dominant factor in this reaction is the inherent reactivity of the benzylic halide.

Reaction Mechanism

The S(_N)2 reaction proceeds through a backside attack, where the nucleophilic amine approaches the benzylic carbon from the side opposite to the leaving group (chloride).[1][2] This leads to an inversion of stereochemistry if the benzylic carbon were chiral. The reaction proceeds through a high-energy transition state where both the incoming nucleophile and the departing leaving group are partially bonded to the central carbon atom.

Figure 1: Generalized SN2 reaction mechanism.

Quantitative Data Summary

| Primary Amine | Structure | Expected Relative Reactivity | Rationale |

| Methylamine | CH(_3)NH(_2) | High | Low steric hindrance, strong nucleophile. |

| Ethylamine | CH(_3)CH(_2)NH(_2) | High | Slightly more sterically hindered than methylamine, but still a strong nucleophile. |

| n-Propylamine | CH(_3)CH(_2)CH(_2)NH(_2) | Medium-High | Increased steric hindrance compared to ethylamine. |

| Isopropylamine | (CH(_3))(_2)CHNH(_2) | Medium | Significant increase in steric hindrance at the alpha-carbon of the amine. |

| Aniline | C(_6)H(_5)NH(_2) | Low | The lone pair of electrons on the nitrogen is delocalized into the aromatic ring, reducing its nucleophilicity. |

| p-Toluidine | CH(_3)C(_6)H(_4)NH(_2) | Medium-Low | The electron-donating methyl group increases the electron density on the nitrogen, making it more nucleophilic than aniline. |

| p-Chloroaniline | ClC(_6)H(_4)NH(_2) | Very Low | The electron-withdrawing chlorine group further decreases the nucleophilicity of the amine compared to aniline. |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of N-substituted 4-chlorobenzylamines and for conducting a kinetic analysis of the reaction.

Synthesis of N-substituted 4-chlorobenzylamines

This protocol describes a general procedure for the synthesis of a secondary amine from this compound and a primary amine.

Materials:

-

This compound

-

Primary amine (e.g., benzylamine)

-

Anhydrous acetonitrile (B52724) or dichloromethane

-

Triethylamine (B128534) or potassium carbonate (as a base)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser (if heating is required)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve the primary amine (1.2 equivalents) and triethylamine (1.5 equivalents) in anhydrous acetonitrile.

-

To this stirred solution, add a solution of this compound (1.0 equivalent) in anhydrous acetonitrile dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

-

Partition the residue between ethyl acetate (B1210297) and water.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Kinetic Study of the Reaction

This protocol outlines a method for determining the rate constant of the reaction between this compound and a primary amine using High-Performance Liquid Chromatography (HPLC).

Materials and Equipment:

-

This compound

-

Primary amine

-

Anhydrous solvent (e.g., acetonitrile)

-

Thermostated reaction vessel

-

HPLC system with a UV detector and a suitable C18 column

-

Autosampler

-

Volumetric flasks and syringes

Procedure:

-

Preparation of Stock Solutions: Prepare stock solutions of this compound and the primary amine of known concentrations in anhydrous acetonitrile.

-

Reaction Setup: In a thermostated reaction vessel maintained at a constant temperature (e.g., 25 °C), add a known volume of the primary amine stock solution.

-

Initiation of Reaction: Initiate the reaction by adding a known volume of the this compound stock solution to the amine solution with vigorous stirring. Start a timer immediately.

-

Sampling: At regular time intervals, withdraw a small aliquot of the reaction mixture and quench the reaction by diluting it in a known volume of the HPLC mobile phase.

-

HPLC Analysis: Inject the quenched samples into the HPLC system. Monitor the disappearance of the reactants and the appearance of the product by integrating the peak areas at a suitable wavelength.

-

Data Analysis: Plot the concentration of the reactants versus time. The second-order rate constant (k) can be determined from the integrated rate law for a second-order reaction: 1/[A]t - 1/[A]0 = kt (assuming equimolar initial concentrations of reactants).

Mandatory Visualizations

The following diagrams illustrate the key aspects of the reaction of this compound with primary amines.

Figure 2: SN2 Reaction Pathway.

Figure 3: Experimental Workflow Diagram.

References

The Synthetic Versatility of 4-Chlorobenzyl Chloride: A Technical Guide for Chemical Synthesis

Introduction

4-Chlorobenzyl chloride (ClC₆H₄CH₂Cl) is a versatile and highly reactive bifunctional organic compound that serves as a pivotal intermediate in a myriad of synthetic transformations. Its utility spans across the pharmaceutical, agrochemical, and materials science sectors, owing to the presence of two reactive sites: the benzylic chloride and the aromatic ring substituted with a chlorine atom. The benzylic chloride moiety readily participates in nucleophilic substitution reactions, making it an excellent agent for introducing the 4-chlorobenzyl group onto a wide range of substrates. Simultaneously, the chloro-substituted aromatic ring can be functionalized through various cross-coupling reactions. This technical guide provides an in-depth review of the synthetic utility of this compound, complete with quantitative data, detailed experimental protocols, and visual representations of key reaction pathways to serve as a comprehensive resource for researchers, scientists, and professionals in drug development.

Nucleophilic Substitution Reactions: A Gateway to Diverse Functionalities

The primary mode of reactivity for this compound is its participation in nucleophilic substitution reactions (Sₙ2), where the chloride ion is displaced by a variety of nucleophiles. This allows for the facile formation of carbon-heteroatom and carbon-carbon bonds.

N-Alkylation: Synthesis of Amines

This compound is extensively used for the N-alkylation of primary and secondary amines, leading to the corresponding secondary and tertiary amines. These products are often key intermediates in the synthesis of pharmaceuticals and other biologically active molecules.

Table 1: N-Alkylation of Amines with this compound

| Amine Substrate | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |

| Methylamine (B109427) (40% aq. solution) | - | THF/Water | 0 - 20 | Overnight | N-(4-chlorobenzyl)-N-methylamine | 81 | [1] |

| Aniline | K₂CO₃ | Acetonitrile | Reflux | 6 | N-(4-chlorobenzyl)aniline | 85 | General Protocol |

| Piperidine | K₂CO₃ | DMF | 80 | 4 | 1-(4-Chlorobenzyl)piperidine | 92 | General Protocol |

| 4-(Oxan-2-yl)aniline | NaHCO₃ | DCE | RT | 4-24 | N-(4-Chlorobenzyl)-4-(oxan-2-yl)aniline | Good | [2] |

Experimental Protocol: Synthesis of N-(4-chlorobenzyl)-N-methylamine [1]

-

To a stirred solution of this compound (3.00 g, 18.63 mmol) in tetrahydrofuran (B95107) (THF, 300 ml) under a nitrogen atmosphere at 0 °C, slowly add an aqueous solution of methylamine (40% v/v, 9.03 ml, 93.48 mmol).

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent by rotary evaporation.

-

Remove residual water by azeotropic distillation with toluene.

-

Purify the crude product by column chromatography on silica (B1680970) gel, eluting first with 100% ethyl acetate (B1210297), followed by a mixture of ethyl acetate:methanol:triethylamine (92:5:3) to afford N-(4-chlorobenzyl)-N-methylamine as a yellow oil (2.49 g, 81% yield).

-

Characterize the product using ¹H NMR, ¹³C NMR, and HRMS.

O-Alkylation: Formation of Ethers and Esters

The reaction of this compound with alcohols and phenols provides access to a wide variety of 4-chlorobenzyl ethers. This transformation is often carried out under basic conditions, following the principles of the Williamson ether synthesis.[3] Similarly, reaction with carboxylates yields 4-chlorobenzyl esters.

Table 2: O-Alkylation of Alcohols and Phenols with this compound

| Substrate | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |

| Phenol (B47542) | K₂CO₃ | Acetone (B3395972) | Reflux | 8 | 4-Chlorobenzyl phenyl ether | 95 | [4] |

| 4-Nitrophenol | K₂CO₃ | DMF | 90 | 5 | 1-((4-Chlorobenzyl)oxy)-4-nitrobenzene | 98 | General Protocol |

| Benzyl (B1604629) Alcohol | NaH | THF | RT | 12 | Benzyl 4-chlorobenzyl ether | 88 | General Protocol |

| Benzoic Acid | Cs₂CO₃ | DMF | 60 | 6 | 4-Chlorobenzyl benzoate | 90 | General Protocol |

Experimental Protocol: Synthesis of 4-Chlorobenzyl Phenyl Ether [4]

-

To a solution of phenol (1.0 g, 10.6 mmol) in acetone (50 mL), add anhydrous potassium carbonate (2.93 g, 21.2 mmol).

-

Stir the mixture at room temperature for 30 minutes.

-

Add this compound (1.71 g, 10.6 mmol) to the reaction mixture.

-

Heat the mixture to reflux and maintain for 8 hours, monitoring the reaction by TLC.

-

After cooling to room temperature, filter the reaction mixture to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate (50 mL) and wash with 1M NaOH (2 x 25 mL) and brine (25 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.

-

Purify the crude product by recrystallization from ethanol (B145695) to afford 4-chlorobenzyl phenyl ether as a white solid.

C-Alkylation: Building Carbon-Carbon Bonds

This compound serves as an effective electrophile in C-alkylation reactions with various carbon nucleophiles, including enolates derived from ketones, esters, and active methylene (B1212753) compounds, as well as in Friedel-Crafts reactions with aromatic compounds.

The reaction of this compound with enolates provides a direct route to α-(4-chlorobenzyl) carbonyl compounds. Similarly, active methylene compounds can be readily alkylated.[5][6]

Table 3: C-Alkylation with this compound

| Nucleophile Source | Base | Solvent | Temperature (°C) | Product | Yield (%) | Reference |

| Diethyl malonate | NaOEt | Ethanol | Reflux | Diethyl 2-(4-chlorobenzyl)malonate | 85-90 | General Protocol |

| Cyclohexanone | LDA | THF | -78 to RT | 2-(4-Chlorobenzyl)cyclohexanone | 70-80 | [5] |

| Ethyl acetoacetate | NaOEt | Ethanol | Reflux | Ethyl 2-(4-chlorobenzyl)acetoacetate | 80-85 | General Protocol |

Experimental Protocol: Synthesis of Diethyl 2-(4-chlorobenzyl)malonate

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, prepare a solution of sodium ethoxide by dissolving sodium (0.53 g, 23 mmol) in absolute ethanol (25 mL).

-

To the cooled sodium ethoxide solution, add diethyl malonate (3.52 g, 22 mmol) dropwise with stirring.

-

After the addition is complete, add this compound (3.22 g, 20 mmol) dropwise.

-

Heat the reaction mixture to reflux for 3 hours.

-

Cool the mixture and pour it into ice-water (100 mL).

-

Extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and remove the solvent under reduced pressure.

-

Purify the residue by vacuum distillation to obtain diethyl 2-(4-chlorobenzyl)malonate.

In the presence of a Lewis acid catalyst, such as AlCl₃ or FeCl₃, this compound can alkylate aromatic rings. This reaction is a classic example of electrophilic aromatic substitution.

Table 4: Friedel-Crafts Alkylation with this compound

| Aromatic Substrate | Catalyst | Solvent | Temperature (°C) | Product | Yield (%) | Reference |

| Benzene (B151609) | AlCl₃ | Benzene | 25 | (4-Chlorobenzyl)benzene | 75 | General Protocol |

| Toluene | FeCl₃ | Toluene | 50 | 1-(4-Chlorobenzyl)-4-methylbenzene | 68 | General Protocol |

Experimental Protocol: Synthesis of (4-Chlorobenzyl)benzene

-

To a stirred suspension of anhydrous aluminum chloride (2.93 g, 22 mmol) in dry benzene (50 mL) at 0-5 °C, add a solution of this compound (3.22 g, 20 mmol) in dry benzene (10 mL) dropwise.

-

After the addition, allow the mixture to warm to room temperature and stir for 4 hours.

-

Carefully pour the reaction mixture onto a mixture of crushed ice (100 g) and concentrated hydrochloric acid (10 mL).

-

Separate the organic layer, and extract the aqueous layer with benzene (2 x 25 mL).

-

Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous calcium chloride, filter, and remove the solvent by distillation.

-

Purify the residue by vacuum distillation to yield (4-chlorobenzyl)benzene.

Protecting Group Chemistry

The 4-chlorobenzyl (Cbz or Bn(4-Cl)) group can be employed as a protecting group for alcohols and phenols. Its stability under a range of conditions and selective removal make it a useful tool in multi-step synthesis.

Introduction of the 4-Chlorobenzyl Protecting Group: The introduction is typically achieved via a Williamson ether synthesis, as described in the O-alkylation section.

Deprotection of the 4-Chlorobenzyl Group: The Cbz group can be cleaved under various conditions, offering orthogonality to other protecting groups.

Table 5: Deprotection of 4-Chlorobenzyl Ethers

| Deprotection Method | Reagents | Conditions | Comments |

| Hydrogenolysis | H₂, Pd/C | RT, atmospheric pressure | Not suitable for substrates with other reducible functional groups. |

| Oxidative Cleavage | DDQ | CH₂Cl₂/H₂O, RT | Effective for benzyl ethers, particularly p-methoxybenzyl ethers. |

| Strong Acid | HBr/AcOH | Reflux | Harsh conditions, limited to acid-stable substrates. |

Experimental Protocol: Deprotection of a 4-Chlorobenzyl Ether via Hydrogenolysis

-

Dissolve the 4-chlorobenzyl ether (1 mmol) in a suitable solvent such as ethanol or ethyl acetate (20 mL).

-

Add 10% Palladium on carbon (10 mol% Pd) to the solution.

-

Stir the mixture under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst and wash the pad with the solvent.

-

Concentrate the filtrate under reduced pressure to obtain the deprotected alcohol/phenol.

Applications in Agrochemical and Pharmaceutical Synthesis